molecular formula C9H9ClN2O B12885932 2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole

2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole

Katalognummer: B12885932
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: CXYJASIQSPLKCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminomethylphenol with chloroacetyl chloride in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring .

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and chloromethyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This dual functionality makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C9H9ClN2O

Molekulargewicht

196.63 g/mol

IUPAC-Name

[4-(chloromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H9ClN2O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H,4-5,11H2

InChI-Schlüssel

CXYJASIQSPLKCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)CN)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.